molecular formula C15H20N2O2S B2945277 N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]pentanamide CAS No. 868370-29-0

N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]pentanamide

Cat. No.: B2945277
CAS No.: 868370-29-0
M. Wt: 292.4
InChI Key: ONBDQHKLGRCCMK-NXVVXOECSA-N
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Description

N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]pentanamide is a chemical scaffold of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. Benzothiazole derivatives analogous to this compound are recognized for their diverse biological activities. A key area of investigation is their potential as apoptosis-inducing agents for the treatment of cancer and immune diseases, with some related compounds functioning by modulating the activity of proteins in the Bcl-2 family . Furthermore, structurally similar benzothiazole benzenesulfonamides have been identified as selective inhibitors of enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), presenting a considerable potential for research into metabolic diseases such as type 2 diabetes and obesity . The molecular framework of this compound, featuring specific methoxy and alkyl substituents, makes it a valuable candidate for structure-activity relationship (SAR) studies aimed at optimizing pharmacological properties and elucidating mechanisms of action in various disease models.

Properties

IUPAC Name

N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S/c1-5-6-7-12(18)16-15-17(3)13-11(19-4)9-8-10(2)14(13)20-15/h8-9H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONBDQHKLGRCCMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N=C1N(C2=C(C=CC(=C2S1)C)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]pentanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiazole core, followed by the introduction of the methoxy and dimethyl groups. The final step involves the addition of the pentanamide side chain. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]pentanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amide derivatives.

    Substitution: The methoxy and dimethyl groups can be substituted with other functional groups using appropriate reagents and conditions. .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial and antioxidant properties, making it a candidate for developing new therapeutic agents.

    Medicine: Its potential as an anti-cancer agent has been explored due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes

Mechanism of Action

The mechanism of action of N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]pentanamide involves its interaction with various molecular targets. The compound can bind to specific enzymes and receptors, inhibiting their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell growth and proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Benzothiazole Derivatives

  • 4-Methanesulfonyl-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide (BB44590)

    • Structural Similarity : Shares the benzothiazole core and Z-configuration but substitutes the pentanamide group with a methanesulfonyl-benzamide moiety.
    • Physicochemical Properties : Higher molecular weight (390.48 g/mol vs. ~330–350 g/mol for pentanamide derivatives) due to the sulfonyl group, which enhances polarity but may reduce membrane permeability .
    • Bioavailability : Priced at $402–$1,158 per 1–100 mg (90% purity), indicating high synthesis complexity .
  • 4-Methoxy-N-[6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzenesulfonamide Functional Groups: Lacks the pentanamide chain but includes a sulfonamide group. Crystallography: Exhibits strong N–H···N hydrogen bonding (R₂²(8) motif) and π-π stacking (3.95 Å), stabilizing its crystal structure.

Pentanamide-Containing Analogues

  • N-(4-Methoxyphenyl)pentanamide
    • Simplified Structure : Retains the pentanamide group but lacks the benzothiazole core.
    • Pharmacology : Demonstrates anthelmintic activity comparable to albendazole but with significantly reduced cytotoxicity (IC₅₀ > 100 µM in SH-SY5Y and Vero cells vs. albendazole’s IC₅₀ ~10 µM). This highlights the pentanamide group’s role in selective toxicity .
    • Drug-Likeness : Complies with Lipinski’s rule of five, with a topological polar surface area (TPSA) of 65 Ų, suggesting favorable oral bioavailability .

Triazole- and Thiazole-Modified Benzothiazoles

  • Compound 9e (2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetamide) Structural Complexity: Incorporates triazole and thiazole rings, increasing hydrogen-bonding capacity. Activity: Designed for enzyme inhibition (e.g., α-glucosidase), differing from the target compound’s hypothesized antiparasitic mode of action .

Pharmacological and Physicochemical Comparison

Compound Molecular Weight (g/mol) Key Substituents Biological Activity Cytotoxicity (IC₅₀)
Target Compound ~340* Pentanamide, methoxy, methyl Hypothesized antiparasitic Not reported
BB44590 390.48 Methanesulfonyl-benzamide Undisclosed Not reported
N-(4-Methoxyphenyl)pentanamide 221.29 Pentanamide, 4-methoxyphenyl Anthelmintic >100 µM
Compound 9e ~550* Triazole, thiazole, benzodiazole Enzyme inhibition Not reported

Notes:

  • *Estimated based on structural analogs.
  • Cytotoxicity data for the target compound are lacking but may be inferred to be lower than albendazole due to structural parallels with N-(4-methoxyphenyl)pentanamide .

Biological Activity

N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]pentanamide is a synthetic compound belonging to the benzothiazole derivative class. This compound has attracted attention due to its diverse biological activities and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C18H20N2O2S, with a molecular weight of approximately 336.43 g/mol. Its structure features:

  • Benzothiazole Ring : This heterocyclic structure contributes to the compound's reactivity and biological interactions.
  • Methoxy Group : Enhances solubility and biological activity.
  • Dimethyl Substitutions : Affect pharmacokinetic properties.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways, potentially affecting cellular proliferation.
  • Gene Expression Modulation : The compound can interact with DNA/RNA, influencing gene expression and protein synthesis.
  • Cell Membrane Disruption : It may alter cell membrane integrity, impacting cell viability.

Biological Activities

This compound has been investigated for various biological activities:

Anticancer Properties

Research indicates that benzothiazole derivatives can exhibit significant anticancer effects. For example, studies have shown that this compound may induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and death.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential enzymes necessary for bacterial growth.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with other benzothiazole derivatives:

Compound NameStructure FeaturesBiological Activity
N-(4-methoxybenzothiazol)Contains methoxy groupAnticancer
4-cyano-N-(benzothiazol)Cyano group additionAntimicrobial
N-(benzothiazol)amideBasic amide structureAnti-inflammatory

Case Studies

  • Anticancer Study : A study published in the Journal of Medicinal Chemistry explored the effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth and induction of apoptosis.
  • Antimicrobial Research : A research article in Pharmaceutical Biology reported that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Q & A

Q. Table 1. Key Spectroscopic Benchmarks for Structural Validation

TechniqueExpected SignalsPurpose
¹H NMRδ 2.1–2.5 (CH3), δ 3.8 (OCH3), δ 6.8–7.2 (Ar-H)Confirm substitution pattern
IR1650 cm⁻¹ (C=O), 1250 cm⁻¹ (C-N)Functional group identification
HRMSm/z 336.15 (M+H⁺)Molecular weight validation

Q. Table 2. Reaction Optimization Parameters

VariableRange TestedImpact on Yield
SolventDMF vs. THFPolar aprotic solvents enhance cyclization
Temperature80°C vs. 120°CHigher temps reduce reaction time but risk decomposition
CatalystPd/C (5% vs. 10%)Higher loading accelerates hydrogenation

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